1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides.
Functionalization: The compound can be functionalized through Br/Mg-exchange, magnesiations, and zincations, followed by trapping with electrophiles.
Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and physicochemical properties.
Scientific Research Applications
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for push–pull dyes.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce ERK phosphorylation as an early survival response, followed by the activation of the AP-1 complex, leading to cellular differentiation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be compared to other imidazo[1,2-b]pyrazole derivatives, such as:
Imidazo[1,2-b]pyridazine derivatives: Known for their kinase inhibitory activity.
Imidazo[1,2-b]pyrazole derivatives: Exhibiting α-glucosidase inhibitory activity.
The uniqueness of this compound lies in its specific functionalization and the resulting biological activities, which can be tailored for various applications through selective modifications.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxamide |
InChI |
InChI=1S/C10H14N4O/c1-7(2)6-13-3-4-14-10(13)8(5-12-14)9(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15) |
InChI Key |
GPNAMKUVUQWUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C=N2)C(=O)N |
Origin of Product |
United States |
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